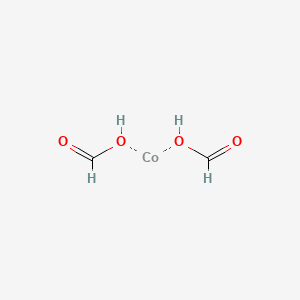

Cobalt(2+),diformate,dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cobalt formate is an inorganic compound with the chemical formula Co(HCO₂)₂. It typically exists as a dihydrate, forming a three-dimensional metal-organic framework structure. This compound is a red crystalline solid that is soluble in water and has a density of 2.13 g/cm³ at 20°C . Cobalt formate is used in various applications, including as a catalyst in chemical manufacturing and for isolating isotopically enriched hydrogen .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cobalt formate can be synthesized by adding cobalt nitrate and phytic acid to a mixture of water, methanol, and dimethyl formamide. The solution is then heated to 100°C for about 24 hours, resulting in the formation of red crystalline cobalt formate .

Industrial Production Methods: In industrial settings, cobalt formate is often produced through the thermal decomposition of cobalt formate dihydrate under an inert atmosphere. This process involves heating the compound to 380°C for four hours under a high-purity nitrogen stream, yielding uniformly distributed cobalt nanoparticles on an alumina surface .

Analyse Des Réactions Chimiques

Types of Reactions: Cobalt formate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Cobalt formate can be oxidized to form cobalt oxide (Co₃O₄) when heated in the presence of oxygen.

Reduction: The compound can be reduced to metallic cobalt using hydrogen or carbon monoxide as reducing agents.

Substitution: Cobalt formate can react with other metal salts to form different metal formates.

Major Products Formed:

Oxidation: Cobalt oxide (Co₃O₄)

Reduction: Metallic cobalt

Substitution: Various metal formates

Applications De Recherche Scientifique

Cobalt formate has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of cobalt formate involves its ability to release cobalt ions in vivo. These ions can interact with various molecular targets and pathways, leading to a range of biological effects. For example, cobalt ions can induce oxidative stress by generating reactive oxygen species, which can damage cellular components . Additionally, cobalt ions can interfere with cellular signaling pathways, leading to changes in gene expression and cellular function .

Comparaison Avec Des Composés Similaires

Cobalt chloride (CoCl₂): A blue solid used in humidity indicators and as a precursor to other cobalt compounds.

Cobalt nitrate (Co(NO₃)₂): A red deliquescent crystal used in the preparation of cobalt catalysts and pigments.

Cobalt sulfate (CoSO₄): A red crystalline solid used in electroplating and as a drying agent for paints and inks.

Uniqueness of Cobalt Formate: Its red crystalline appearance and solubility in water also distinguish it from other cobalt compounds .

Propriétés

Formule moléculaire |

C2H4CoO4 |

|---|---|

Poids moléculaire |

150.98 g/mol |

Nom IUPAC |

cobalt;formic acid |

InChI |

InChI=1S/2CH2O2.Co/c2*2-1-3;/h2*1H,(H,2,3); |

Clé InChI |

XBPFEDGVFWJOTO-UHFFFAOYSA-N |

SMILES canonique |

C(=O)O.C(=O)O.[Co] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B13827574.png)

![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)

![Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-](/img/structure/B13827634.png)